2-Iodo-N-isopropyl-5-methoxybenzamide
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Overview
Description
2-Iodo-N-isopropyl-5-methoxybenzamide is a compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly noted for its role as a catalyst in various chemical reactions, especially in the oxidation of alcohols. Its structure consists of an iodine atom, an isopropyl group, and a methoxy group attached to a benzamide core, making it a versatile and reactive molecule .
Mechanism of Action
Target of Action
The primary target of 2-Iodo-N-isopropyl-5-methoxybenzamide is the oxidation of alcohols, particularly benzylic alcohols . The compound acts as a catalyst in this process, facilitating the transformation of these alcohols into their corresponding carbonyl compounds .
Mode of Action
This compound interacts with its targets by acting as a catalyst in the presence of Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant at room temperature . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .
Biochemical Pathways
The compound affects the biochemical pathway of alcohol oxidation. It facilitates the oxidation of various benzylic and aliphatic alcohols, resulting in moderate to excellent yields of the corresponding carbonyl compounds .
Result of Action
The action of this compound results in the successful oxidation of alcohols to their corresponding carbonyl compounds . This transformation is particularly efficient for benzylic alcohols .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a co-oxidant. The compound exhibits high reactivity at room temperature, and its catalytic activity is enhanced in the presence of Oxone® . It is also worth noting that the compound is considered environmentally benign .
Preparation Methods
The synthesis of 2-Iodo-N-isopropyl-5-methoxybenzamide typically involves the iodination of N-isopropyl-5-methoxybenzamide. One common method includes treating the precursor with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Iodo-N-isopropyl-5-methoxybenzamide is known to undergo several types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of alcohols to carbonyl compounds.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Reduction: Although less common, the compound can be reduced to form different products depending on the reducing agents and conditions used.
The major products formed from these reactions include benzophenones from alcohol oxidation and various substituted benzamides from substitution reactions .
Scientific Research Applications
2-Iodo-N-isopropyl-5-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the oxidation of alcohols.
Biology: The compound’s ability to catalyze specific reactions can be leveraged in biochemical studies to modify biomolecules and study their functions.
Medicine: While direct medicinal applications are limited, its role in synthesizing intermediates for pharmaceutical compounds is significant.
Comparison with Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide can be compared with other hypervalent iodine compounds such as Dess–Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX). While DMP and IBX are well-known oxidants, they have certain drawbacks such as potential explosiveness and moisture sensitivity. In contrast, this compound offers higher stability and reactivity under milder conditions .
Similar Compounds
- Dess–Martin periodinane (DMP)
- 2-Iodoxybenzoic acid (IBX)
- Other iodoxyarene derivatives
These comparisons highlight the unique advantages of this compound, particularly its efficiency and environmental friendliness in catalytic applications .
Properties
IUPAC Name |
2-iodo-5-methoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-7(2)13-11(14)9-6-8(15-3)4-5-10(9)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEZXYQXMZPPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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